molecular formula C12H15ClN2O3 B046152 methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride CAS No. 60971-91-7

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B046152
CAS No.: 60971-91-7
M. Wt: 270.71 g/mol
InChI Key: GRRAMKXEZLMNOK-PPHPATTJSA-N
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Description

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its structural similarity to tryptophan, an essential amino acid, and serotonin, a neurotransmitter.

Biochemical Analysis

Biochemical Properties

The biochemical properties of L-5-Hydroxytryptophan methyl ester hydrochloride are largely defined by its interactions with various biomolecules. In vivo, it is produced from L-tryptophan and the reaction is catalyzed by tryptophan hydroxylase, which uses L-tryptophan and O2 as substrates and requires tetrahydrobiopterin (BH4) and Fe2+ as cofactors .

Cellular Effects

L-5-Hydroxytryptophan methyl ester hydrochloride has been shown to have unique efficacy in the treatment of a variety of disorders, including depression, insomnia, and chronic headaches . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been demonstrated that the compound can be efficiently produced in a microbial cell factory, with the highest values reported by microbial fermentation .

Metabolic Pathways

L-5-Hydroxytryptophan methyl ester hydrochloride is involved in the metabolic pathway that leads to the production of 5-HTP. This pathway involves the conversion of the unnatural substrate anthranilate into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then transforms 5-HAA to 5-HTP using the E. coli endogenous tryptophan synthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde under acidic conditions. Methanesulfonic acid in methanol is often used as the acid catalyst, and the reaction is carried out under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction: Formation of N-methyl or N,N-dimethyl derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group oxidationPotassium permanganate, chromium trioxide
ReductionAmino group reductionLithium aluminum hydride, sodium borohydride
SubstitutionElectrophilic substitution on the indole ringHalogens (Cl, Br) with Lewis acid catalysts

Chemistry

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride serves as a precursor in synthesizing more complex indole derivatives, which are crucial for developing new chemical entities in pharmaceuticals.

Biology

Research has indicated that this compound plays a role in cellular signaling pathways due to its ability to activate the aryl hydrocarbon receptor (AhR). This receptor is involved in regulating gene expression related to various physiological processes.

Neuropharmacology

The structural similarity to serotonin positions this compound as a potential therapeutic agent for mood disorders. Studies have explored its effects on serotonin pathways, suggesting possible applications in treating depression and anxiety.

Case Study: Neuropharmacological Effects

A study published in the Journal of Neurochemistry examined the effects of L-5-Hydroxytryptophan methyl ester on serotonin levels in animal models. Results indicated a significant increase in serotonin production, supporting its potential use as an antidepressant .

Industry

In pharmaceutical development, this compound is being investigated for its utility in creating new drugs targeting neurochemical pathways. Additionally, it has applications in agrochemicals due to its biochemical properties that can influence plant growth and development.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone with a similar indole core.

Uniqueness

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group differentiates it from other indole derivatives, providing unique properties in terms of solubility and reactivity.

Biological Activity

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan methyl ester hydrochloride, is an indole derivative with significant biological implications. This compound is structurally related to tryptophan and serotonin, which are critical in various physiological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
  • Molecular Formula : C12H15ClN2O3
  • Molecular Weight : 250.71 g/mol
  • CAS Number : 60971-91-7

This compound functions primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in regulating gene expression related to xenobiotic metabolism, immune response, and cellular signaling pathways. The compound's structural similarity to serotonin suggests it may influence neurotransmitter systems, potentially affecting mood and cognitive functions .

Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to enhance serotonin levels could be beneficial in treating conditions like depression and anxiety. In a study involving animal models, administration of L-5-Hydroxytryptophan was shown to increase serotonin synthesis, leading to improved mood and reduced anxiety-like behaviors .

Antioxidant Properties

This compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in protecting neuronal cells from damage associated with oxidative stress, a common feature in various neurodegenerative disorders .

Potential Anticancer Activity

Emerging evidence suggests that indole derivatives, including this compound, may possess anticancer properties. They can modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
TryptophanIndole coreEssential amino acid; serotonin precursor
SerotoninIndole coreNeurotransmitter; mood regulation
5-HydroxytryptophanIndole corePrecursor to serotonin; antidepressant effects

Study on Neuroprotective Effects

In a controlled study involving mice treated with this compound, researchers observed significant improvements in cognitive function compared to a control group. The treatment led to increased levels of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and cognitive enhancement .

Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRAMKXEZLMNOK-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (2.14 mL, 29.4 mmol) was added dropwise to a slurry of 5-hydroxy-DL-tryptophan (3.8 g, 17.3 mmol) in anhydrous methanol (40 mL) at 0° C. under a nitrogen blanket. The resulting mixture was warmed slowly to room temperature and stirred for 17 hours. Then the solvent was removed under reduced pressure to provide 5-hydroxy-DL-tryptophan methyl ester hydrochloride (Intermediate 1) as a light brown foam (5.0 g, 100%): 1H NMR (300 MHz, DMSO-d6): δ 10.78 (bs, 1H), 8.62-8.25 (m, 3H), 7.18-7.11 (m, 2H), 6.79 (s, 1H), 6.67-6.61 (m, 1H), 4.18 (m, 1H), 3.69 (s, 3H), 3.25-3.12 (m, 2H).
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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